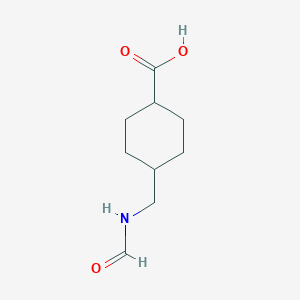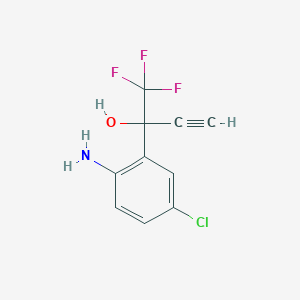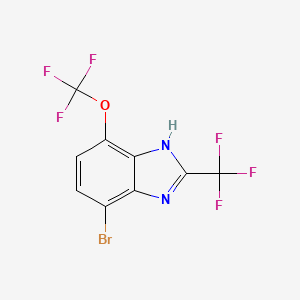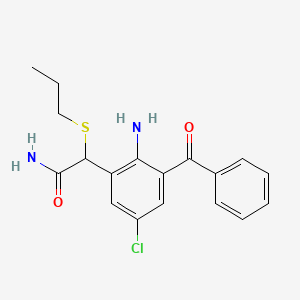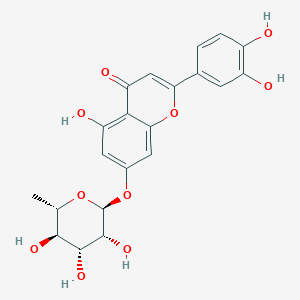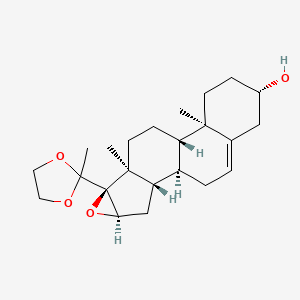
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is a synthetic steroidal compound. It is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, a hydroxyl group at the 3beta position, and a cyclic ethylene acetal moiety. This compound is part of the pregnane steroid family and has significant applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal typically involves multiple steps. One common method starts with 3beta-hydroxy-pregn-5,16-dien-20-one-3-acetate. This intermediate undergoes an addition reaction with nitrosomethylurea, followed by elimination to form 3beta-hydroxy-16beta-methyl-pregn-5,16-dien-20-one-3-acetate. The final step involves an epoxidation reaction with hydrogen peroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto or 3-aldehyde derivatives.
Reduction: Formation of 16alpha,17-diol derivatives.
Substitution: Formation of 3-alkoxy or 3-acetoxy derivatives.
科学的研究の応用
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also inhibit certain enzymes, affecting metabolic pathways and leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one
- 16alpha,17alpha-Epoxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-16-methylenepregn-5-en-20-one
Uniqueness
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is unique due to its specific structural features, such as the cyclic ethylene acetal moiety and the epoxy group at the 16alpha and 17alpha positions. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
分子式 |
C23H34O4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(1R,2S,4R,6S,7S,10S,11R,14S)-7,11-dimethyl-6-(2-methyl-1,3-dioxolan-2-yl)-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-ol |
InChI |
InChI=1S/C23H34O4/c1-20-8-6-15(24)12-14(20)4-5-16-17(20)7-9-21(2)18(16)13-19-23(21,27-19)22(3)25-10-11-26-22/h4,15-19,24H,5-13H2,1-3H3/t15-,16+,17-,18-,19+,20-,21-,23+/m0/s1 |
InChIキー |
HIVIGUZFNGLJHE-NNGVQEDHSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(O5)C6(OCCO6)C)C)O |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5C4(O5)C6(OCCO6)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


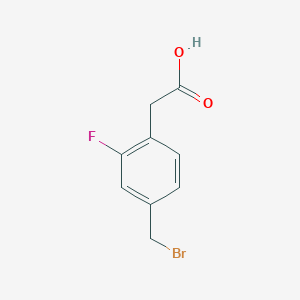
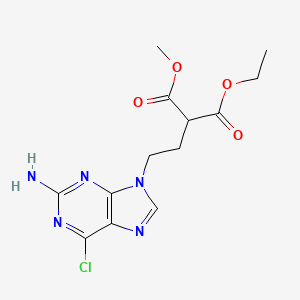
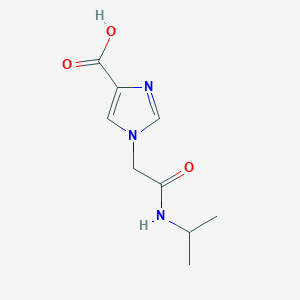
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
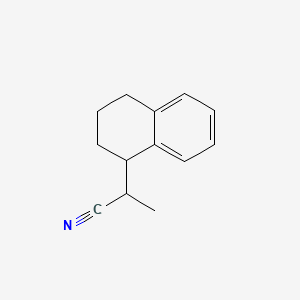
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
